(R)-2-Amino-3-(tert-pentylthio)propanoic acid
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Overview
Description
®-2-Amino-3-(tert-pentylthio)propanoic acid is an organic compound that features an amino group, a carboxylic acid group, and a tert-pentylthio substituent on the third carbon of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(tert-pentylthio)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as ®-2-Amino-3-bromopropanoic acid.
Substitution Reaction: The bromine atom is substituted with a tert-pentylthio group using a nucleophilic substitution reaction. This can be achieved by reacting the precursor with tert-pentylthiol in the presence of a base such as sodium hydroxide.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-Amino-3-(tert-pentylthio)propanoic acid.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: ®-2-Amino-3-(tert-pentylthio)propanoic acid can undergo oxidation reactions, where the sulfur atom in the tert-pentylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also be reduced, particularly at the carboxylic acid group, to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Acylation can be performed using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various acylated or alkylated derivatives.
Chemistry:
Synthesis of Derivatives:
Biology:
Enzyme Inhibition Studies: It is used in studies to understand enzyme-substrate interactions and inhibition mechanisms.
Medicine:
Drug Development: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Specialty Chemicals: It is used in the production of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(tert-pentylthio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-pentylthio group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The amino and carboxylic acid groups also play crucial roles in the compound’s activity by participating in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
®-2-Amino-3-(methylthio)propanoic acid: Similar structure but with a methylthio group instead of a tert-pentylthio group.
®-2-Amino-3-(ethylthio)propanoic acid: Contains an ethylthio group.
®-2-Amino-3-(isopropylthio)propanoic acid: Features an isopropylthio group.
Uniqueness: ®-2-Amino-3-(tert-pentylthio)propanoic acid is unique due to the presence of the bulky tert-pentylthio group, which can significantly influence its chemical reactivity and biological activity compared to its smaller alkylthio analogs. This structural uniqueness can lead to distinct properties and applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2R)-2-amino-3-(2-methylbutan-2-ylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-4-8(2,3)12-5-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKQYQDZHWKJKY-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)SCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)SC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572994 |
Source
|
Record name | S-(2-Methylbutan-2-yl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312746-71-7 |
Source
|
Record name | S-(2-Methylbutan-2-yl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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